2-Nitrobenzylidene di(acetate)
Overview
Description
2-Nitrobenzylidene di(acetate) is an organic compound with the molecular formula C11H11NO6. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further esterified with acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzylidene di(acetate) can be synthesized through the reaction of 2-nitrobenzaldehyde with acetic anhydride. The reaction typically involves the use of a catalyst such as poly(4-vinylpyridine)-supported sulfuric acid in dichloromethane at room temperature. The reaction is chemoselective and can be completed within a short duration .
Industrial Production Methods: Industrial production of 2-nitrobenzylidene di(acetate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrobenzylidene di(acetate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic conditions to yield 2-nitrobenzaldehyde and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., sulfuric acid) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: 2-Nitrobenzaldehyde and acetic acid.
Reduction: 2-Aminobenzylidene di(acetate).
Substitution: Various substituted benzylidene di(acetate) derivatives.
Scientific Research Applications
2-Nitrobenzylidene di(acetate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to undergo selective chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-nitrobenzylidene di(acetate) involves its ability to undergo selective chemical reactions. For example, during hydrolysis, the compound forms a cyclic transition state where a protonated acetoxy group acts as a Lewis acid, assisting in the loss of the second acetoxy group . This mechanism highlights the compound’s reactivity and potential for forming various derivatives.
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Shares the nitrobenzylidene structure but lacks the acetate groups.
2-Nitrobenzyl acetate: Contains a single acetate group instead of two.
2-Nitrobenzyl alcohol: The nitrobenzylidene moiety is attached to a hydroxyl group instead of acetate groups.
Uniqueness: 2-Nitrobenzylidene di(acetate) is unique due to its dual acetate groups, which provide additional reactivity and versatility in chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
[acetyloxy-(2-nitrophenyl)methyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZHONATLZBKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212869 | |
Record name | 2-Nitrobenzylidene di(acetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-63-7 | |
Record name | Methanediol, 1-(2-nitrophenyl)-, 1,1-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6345-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitrobenzylidene di(acetate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanediol, diacetate | |
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Record name | 2-Nitrobenzylidene di(acetate) | |
Source | EPA DSSTox | |
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Record name | 2-nitrobenzylidene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.137 | |
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Record name | 2-Nitrobenzylidene diacetate | |
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